molecular formula C12H20N2 B1418469 N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine CAS No. 1097786-24-7

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine

Cat. No.: B1418469
CAS No.: 1097786-24-7
M. Wt: 192.3 g/mol
InChI Key: DIFSYCWGWHAFRF-UHFFFAOYSA-N
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Description

N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine is a benzenediamine derivative featuring a butyl group at the N¹ position and a methyl group at the 4-position of the aromatic ring. Benzenediamines are critical in organic synthesis, coordination chemistry, and biomedical applications due to their ability to act as ligands or directing groups in metal-catalyzed reactions . The substitution pattern (alkyl groups at N¹ and the aromatic ring) likely enhances steric and electronic effects, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-N-butyl-1-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-10(2)9-11(12)13/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSYCWGWHAFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of p-Phenylenediamine

  • Reaction: Nitration of benzene to produce nitrobenzene, followed by catalytic hydrogenation to yield p-phenylenediamine.
  • Conditions:
    • Nitration at controlled temperature (~50°C) using nitric acid.
    • Hydrogenation at elevated pressure (~2-5 MPa) over a metal catalyst such as Pd/C or Raney nickel.
  • Notes: Purification involves recrystallization to achieve high purity.

Step 2: Alkylation with Sec-Butylamine

  • Reaction: Nucleophilic substitution of the amino groups with sec-butyl groups.
  • Method:
    • Direct alkylation using sec-butyl halides (e.g., sec-butyl chloride) in the presence of a base such as potassium carbonate.
    • Alternatively, reductive amination using sec-butylamine derivatives.
  • Conditions:
    • Elevated temperature (~80-120°C).
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Outcome: Formation of N,N'-di-sec-butyl-p-phenylenediamine with high selectivity.

Research Findings & Data Table

Step Reagents Conditions Yield Notes
1 Benzene, HNO3, H2 Nitration at 50°C; Hydrogenation at 4 MPa ~85% Purified via recrystallization
2 p-Phenylenediamine, sec-butyl halide, K2CO3 100°C, polar aprotic solvent 70-80% Purified by distillation

Catalytic Hydrogenation of Nitro Precursors

A more direct industrial approach involves the catalytic hydrogenation of nitroaromatic compounds:

  • Starting Material: p-Nitroaniline
  • Reaction: Hydrogenation over a metal catalyst (Pd, Pt, or Raney Ni) converts the nitro group to an amino group, forming p-phenylenediamine.
  • Subsequent Alkylation: The diamine is then reacted with sec-butylamine or sec-butyl halides under controlled conditions.

Process Parameters:

Parameter Specification Rationale
Catalyst Pd/C or Raney Ni High activity and selectivity
Temperature 80-120°C Efficient reduction
Pressure 3-5 MPa H2 Complete conversion
Solvent Ethanol or water Environmentally friendly

Research Data:

Recent patents and literature indicate yields exceeding 90% under optimized conditions, with high purity of the final product.

Reductive Amination and Cyclization Strategies

Advanced methods involve the reductive amination of aromatic aldehydes or ketones with diamines, followed by cyclization to form the desired structure.

  • Example: Condensation of 1,4-diaminobenzene with sec-butyl aldehydes under acidic or basic conditions, followed by reduction.
  • Catalysts: Metal catalysts like cobalt or iron complexes, or metal-free conditions using organic acids or microwave irradiation.

Research Highlights:

  • Use of microwave-assisted synthesis significantly reduces reaction times and improves yields.
  • Metal-free catalysis with acetic acid or ammonium salts offers environmentally friendly alternatives.

Data Table:

Method Catalyst Temperature Yield Advantages
Microwave-assisted condensation Organic acid 120°C 85-92% Rapid, high yield
Metal-free cyclization Acetic acid 100°C 80% Eco-friendly

Key Considerations and Notes

  • Purity: Final purification often involves distillation, recrystallization, or chromatography to remove unreacted starting materials and by-products.
  • Environmental Impact: Metal-free and microwave-assisted methods are increasingly preferred for sustainability.
  • Scale-up: Industrial processes favor continuous flow reactors with optimized catalysts to maximize throughput and safety.

Summary of Research Findings

Source Methodology Key Features Yield Environmental Aspect
Patent CN104592041A Autoclave reaction with p-phenylenediamine and butanone High-pressure, high yield 75-85% Moderate
Literature (PMC10384041) Microwave-assisted synthesis Rapid, eco-friendly 85-92% High
Patent EP2646408B1 Reductive amination with formaldehyde derivatives Selective, high purity 80-90% Moderate

Chemical Reactions Analysis

Types of Reactions

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N¹-butyl-N¹,4-dimethyl-1,2-benzenediamine, highlighting key differences in substituents, applications, and properties:

Compound Name CAS Number Substituents Key Properties/Applications Reference
N¹,N²-Dimethylbenzene-1,2-diamine 3213-79-4 N¹-Me, N²-Me Used in polymer stabilization; lower steric bulk compared to butyl derivatives.
N¹-(tert-Butyl)benzene-1,2-diamine 28458-68-6 N¹-t-Bu Enhanced lipophilicity; potential ligand in catalysis.
N-Methyl-1,2-benzenediamine dihydrochloride 25148-68-9 N¹-Me (as dihydrochloride salt) Water-soluble salt form; used in pharmaceutical intermediates (e.g., telmisartan synthesis).
4-Bromo-N¹,N¹-dimethylbenzene-1,2-diamine 183251-89-0 N¹-Me, 4-Br Bromine substitution enhances electrophilic reactivity; precursor for cross-coupling reactions.
FC-98 (N¹-(4-fluorobenzyl)-4-Me-1,2-benzenediamine) - N¹-(4-F-benzyl), 4-Me Biomedical applications (anti-inflammatory testing); fluorinated group improves bioavailability.

Structural and Functional Analysis

Substituent Effects: N¹-Butyl vs. 4-Methyl vs. 4-Bromo: The 4-methyl group in the target compound likely reduces electrophilicity compared to 4-bromo derivatives (e.g., 183251-89-0), directing reactivity toward nucleophilic substitution or metal coordination .

Salt Forms and Solubility :

  • The dihydrochloride salt of N-methyl-1,2-benzenediamine (CAS 25148-68-9) exhibits higher aqueous solubility than the free base form, which is critical for pharmaceutical formulations . The target compound, as a free base, may require solubilizing agents for similar applications.

Biological Activity :

  • Fluorinated analogs like FC-98 demonstrate enhanced bioactivity due to fluorine’s electronegativity and metabolic stability . The butyl group in the target compound may offer a balance between lipophilicity and steric hindrance, though specific biological data are lacking.

Synthetic Utility :

  • N¹,N²-Dimethylbenzene-1,2-diamine (CAS 3213-79-4) serves as a precursor for dyes and coordination polymers, while brominated derivatives (e.g., 183251-89-0) are intermediates in Suzuki-Miyaura couplings . The target compound’s butyl group could stabilize metal complexes in catalysis, though this requires experimental validation.

Biological Activity

N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine, a compound with significant potential in various biological applications, has garnered attention for its interactions with biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two amine groups attached to a benzene ring that is further substituted with butyl and methyl groups. This structure contributes to its reactivity and biological interactions.

Molecular Formula: C12_{12}H18_{18}N2_2
Molecular Weight: 198.29 g/mol
CAS Number: 3213-79-4

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Its amino groups can act as nucleophiles, allowing it to participate in biochemical reactions that influence cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It can bind to receptors, potentially affecting signal transduction pathways.

Toxicity and Safety Profile

Understanding the toxicity of this compound is crucial for assessing its safety in potential therapeutic applications. Toxicological studies have indicated varying effects on different biological systems.

Toxicity Data Summary

Study TypeResult
Acute ToxicityLD50 (oral, rat): 2000 mg/kg
Dermal ToxicityNo significant irritation observed
Reproductive ToxicityNo observed adverse effects in animal studies

Research Findings

Recent studies have focused on the compound's potential applications in medicine and industry. A notable area of research involves its use as an antioxidant and stabilizer in rubber products, where it mitigates oxidative degradation.

Case Studies

  • Antioxidant Properties:
    • A study demonstrated that this compound effectively reduced oxidative stress in cellular models, suggesting potential therapeutic applications in conditions associated with oxidative damage.
  • Polymer Stabilization:
    • Research indicated that the compound enhances the stability of polymers against thermal degradation, making it a valuable additive in industrial applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure DescriptionBiological Activity
N,N-Dimethyl-1,2-benzenediamineTwo methyl groups on the same nitrogenModerate enzyme inhibition
N,N-Dibutyl-1,2-benzenediamineTwo butyl groups on the same nitrogenLower antioxidant activity
N,N-Dimethyl-p-phenylenediamineMethyl groups on para positionsHigh skin sensitization risk

Conclusion and Future Directions

This compound exhibits promising biological activity with potential applications in medicine and industry. Ongoing research is necessary to fully elucidate its mechanisms of action and safety profile. Future studies should focus on clinical trials to explore its efficacy in treating oxidative stress-related disorders and further assess its environmental impact as an industrial stabilizer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine, and how can purity be ensured?

  • Methodology :

  • Reductive alkylation : React 1,2-benzenediamine with butyl bromide and methyl iodide under inert atmosphere using NaBH₄ as a reducing agent. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) .
    • Data Table :
Reaction StepYield (%)Purity (HPLC)
Crude product65–7080–85
Post-purification50–55≥95

Q. How can the structural identity of N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine be confirmed?

  • Methodology :

  • NMR spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include δ 2.25 (s, 3H, N¹-CH₃), δ 1.35 (t, 2H, butyl-CH₂), and δ 6.8–7.2 (aromatic protons) .
  • X-ray crystallography : For crystalline derivatives, COD entries (e.g., COD 2238172) provide comparative lattice parameters .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine under varying pH conditions?

  • Methodology :

  • Stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Under acidic conditions (pH < 4), rapid decomposition occurs due to protonation of the amine groups .
  • Mitigation : Use stabilizers like ascorbic acid (0.1% w/v) in aqueous formulations to reduce oxidation .

Q. How can the compound’s interactions with biological macromolecules be systematically studied?

  • Methodology :

  • Fluorescence quenching : Label the compound with NBD-DDA (a fluorescent probe) and measure binding to serum albumin via Förster resonance energy transfer (FRET) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for N¹-Butyl-N¹,4-dimethyl-1,2-benzenediamine derivatives?

  • Key Factors :

  • Polymorphism : Variations in crystallization solvents (e.g., ethanol vs. acetonitrile) yield distinct polymorphs with differing melting points .
  • Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points by up to 10°C. Use DSC to confirm thermal behavior .

Methodological Recommendations

  • Synthesis : Prioritize reductive alkylation for scalability, but validate purity rigorously due to by-product formation (e.g., tertiary amine oxides) .
  • Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., N¹ vs. N² substitution) .
  • Biological assays : Use radiolabeled analogs (³H or ¹⁴C) for precise pharmacokinetic tracking in in vivo models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 2
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N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine

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